molecular formula C14H10N2O4 B11942688 N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide CAS No. 105975-18-6

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B11942688
CAS No.: 105975-18-6
M. Wt: 270.24 g/mol
InChI Key: ZGFSVBVVTQVEPD-UHFFFAOYSA-N
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Description

Contextual Significance of Dibenzofuran (B1670420) Derivatives in Contemporary Chemical Synthesis

Dibenzofuran is a heterocyclic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring. ekb.eg This core structure is not only thermally robust but also serves as a fundamental building block for a wide array of natural and synthetic compounds. iscience.inbiointerfaceresearch.com The prevalence of the dibenzofuran scaffold in numerous biologically active molecules has established it as a privileged structure in medicinal chemistry. thesciencein.orgthesciencein.org

Dibenzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities. researchgate.net Research has demonstrated their potential as anti-cancer, anti-bacterial, anti-fungal, anti-inflammatory, and anti-malarial agents. researchgate.netresearchgate.netekb.eg The rigid and planar nature of the dibenzofuran system provides a well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets. Natural products containing the dibenzofuran core have been investigated for their therapeutic properties, such as in the healing of wounds. researchgate.net

Beyond medicinal applications, dibenzofuran derivatives have found utility in materials science. Their electronic properties and stability make them suitable components for organic light-emitting diodes (OLEDs), where they can function as host materials. nih.gov The ability to selectively functionalize different positions on the dibenzofuran ring allows for the fine-tuning of material parameters. nih.gov

Applications of Dibenzofuran Derivatives Examples/Fields of Study References
Medicinal Chemistry Anti-cancer, Antibacterial, Antifungal, Anti-inflammatory researchgate.net, researchgate.net
Cytotoxicity, Platelet coagulation inhibition, Type-2 diabetes iscience.in, thesciencein.org
Materials Science Host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) nih.gov
Industrial Chemicals Heat-transfer oils, Dye carriers ekb.eg

Academic Relevance of Nitroaryl and Acetamide (B32628) Functionalities in Complex Molecule Construction

The academic relevance of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is further enhanced by the presence of the nitroaryl and acetamide groups. Both functionalities are pivotal in the construction of complex organic molecules.

Nitroaryl Functionality: The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of an aromatic ring. wikipedia.org Its presence deactivates the ring towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution, providing a powerful tool for synthetic chemists to control reaction pathways. wikipedia.orgnih.gov Nitroaromatic compounds are crucial intermediates in the synthesis of a vast number of industrial products, including pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net

One of the most valuable transformations of the nitro group in organic synthesis is its reduction to an amino group (–NH₂). wikipedia.org This conversion opens up a gateway to a multitude of other functional groups and is a cornerstone in the synthesis of anilines and their derivatives, which are themselves versatile building blocks. nih.gov

Acetamide Functionality: The acetamide group (–NHCOCH₃) is a simple yet highly significant functional group in organic chemistry. The amide bond is the fundamental linkage in peptides and proteins, making the study of its properties and reactivity essential. careers360.com In synthetic chemistry, the acetamide group serves multiple roles. It can act as a protecting group for amines and is a key structural component in many pharmaceutical compounds, contributing to their biological activity. nih.gov Acetamide derivatives exhibit a wide range of therapeutic properties, including anti-inflammatory and analgesic activities. nih.gov

Furthermore, acetamide can be a versatile precursor in organic synthesis. careers360.comallen.in It can be hydrolyzed back to an amine or undergo various other transformations, making it a useful handle for molecular elaboration. patsnap.com

Functionality Key Roles in Organic Synthesis Significance References
Nitroaryl Strong electron-withdrawing group, directs substitution patterns.Precursor to amines, key intermediate for pharmaceuticals, dyes, and agrochemicals. researchgate.net, nih.gov, wikipedia.org
Activates molecule for nucleophilic aromatic substitution.Versatile synthetic handle for complex molecule construction. scispace.com, wikipedia.org
Acetamide Protects amino groups.Fundamental component of many biologically active molecules and pharmaceuticals. nih.gov
Participates in hydrogen bonding, influencing molecular conformation.Can be hydrolyzed to amines, serving as a synthetic intermediate. careers360.com, patsnap.com

Positioning of this compound within Specialized Organic Synthesis and Mechanistic Inquiry

This compound is a molecule that, by its very structure, invites exploration within specialized areas of organic synthesis and mechanistic studies. The specific arrangement of the nitro and acetamide groups on the dibenzofuran scaffold creates a unique electronic and steric environment.

The compound serves as an excellent substrate for studying the interplay of functional groups. For instance, the electron-withdrawing nitro group at the 2-position and the acetamide group at the 3-position create a distinct substitution pattern on one of the benzene rings. This arrangement makes the molecule a candidate for investigating regioselective reactions, such as further aromatic substitutions or coupling reactions.

In synthetic chemistry, this compound can be viewed as an advanced intermediate. The nitro group can be selectively reduced to an amine, yielding 3-amino-N-(dibenzo[b,d]furan-2-yl)acetamide. This resulting amino-amide derivative is a bifunctional molecule ripe for further elaboration. The newly formed amino group could be diazotized and converted into a variety of other substituents, or it could participate in cyclization reactions to form more complex heterocyclic systems fused to the dibenzofuran core.

From a mechanistic standpoint, the molecule could be used to probe reaction mechanisms. For example, the hydrolysis of the acetamide group under different conditions could be studied to understand how the electronic nature of the nitrodibenzofuran system affects the stability and reactivity of the amide bond. The presence of both a strong electron-withdrawing group (nitro) and a group with both inductive and resonance effects (acetamide) provides a platform for investigating the transmission of electronic effects across the aromatic system.

While specific research on this compound is not extensively documented in mainstream literature, its structure is analogous to other substituted acetamides and nitroarenes that have been subjects of mechanistic and synthetic studies. nih.gov The combination of these three well-studied moieties—dibenzofuran, nitroaryl, and acetamide—into a single molecule ensures its relevance as a target for synthesis and as a tool for deeper mechanistic understanding in advanced organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105975-18-6

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

N-(2-nitrodibenzofuran-3-yl)acetamide

InChI

InChI=1S/C14H10N2O4/c1-8(17)15-11-7-14-10(6-12(11)16(18)19)9-4-2-3-5-13(9)20-14/h2-7H,1H3,(H,15,17)

InChI Key

ZGFSVBVVTQVEPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of N 2 Nitrodibenzo B,d Furan 3 Yl Acetamide

Electrophilic Aromatic Substitution on the Dibenzofuran (B1670420) Core under Nitro Group Influence

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present. wikipedia.org In the case of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide, the two substituents have opposing effects.

Acetamide (B32628) Group (-NHCOCH₃): This group is considered an activating, ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack at the positions ortho and para to it.

Nitro Group (-NO₂): This group is strongly deactivating and a meta-director. Its powerful electron-withdrawing nature reduces the electron density of the aromatic ring, making substitution more difficult. youtube.com

Functional GroupTypeDirecting EffectInfluence on Reactivity
Acetamide (-NHCOCH₃) Activatingortho, paraIncreases ring nucleophilicity
Nitro (-NO₂) DeactivatingmetaDecreases ring nucleophilicity

Nucleophilic Reactivity of the Nitro-Substituted Aromatic Ring

The presence of a strong electron-withdrawing nitro group makes the dibenzofuran ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is uncommon for unsubstituted aromatic rings but is facilitated by groups like -NO₂ that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The nitro group at C2 activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. Nucleophilic attack is connected with the dearomatization of the ring. nih.gov In this molecule, the C1 and C3 positions are ortho and the C9a position is para. Since the C3 position is already substituted, the most likely positions for nucleophilic attack are C1 and the carbon atom of the C-Cl bond if a leaving group like a halogen were present. nih.gov The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the departure of a leaving group to restore aromaticity. researchgate.net

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important chemical transformations.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion can be achieved through various reductive pathways. jsynthchem.comnih.gov

Catalytic Hydrogenation: This is a common method involving the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). wikipedia.org

Other Reagents: Other effective reducing agents include sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂). wikipedia.org

The product of this reaction would be N-(2-aminodibenzo[b,d]furan-3-yl)acetamide.

Reagent/SystemDescription
H₂ / Pd/C Catalytic hydrogenation; a common and clean method.
Fe / HCl A classic and cost-effective metal-acid reduction system.
SnCl₂ / HCl A mild reducing agent often used for selective reductions.
NaBH₄ / Catalyst Sodium borohydride can be used in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The resulting amino group from the reduction of the nitro group is a nucleophilic center that opens up numerous possibilities for further molecular modifications. The synthesis of dibenzofuran α-amino acids has been reported, highlighting the utility of amino-dibenzofuran scaffolds. nih.govresearchgate.net

Acylation: The amine can react with acid chlorides or anhydrides to form different amides.

Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines.

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary aromatic amine into a diazonium salt. This salt is a highly valuable intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides.

Derivatization with Fluorogenic Reagents: Amino groups can be derivatized with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for applications in chromatography and fluorescence detection. nih.govresearchgate.net

Reaction TypeReagent ExampleProduct Type
Acylation Acetyl ChlorideAmide
Diazotization NaNO₂ / HClDiazonium Salt
Sulfonylation Toluenesulfonyl ChlorideSulfonamide
Fluorescent Labeling NBD-FNBD-Amine Adduct

Reactions Involving the Acetamide Functionality

The acetamide group also has its own distinct reactivity, primarily centered around the cleavage of the amide bond.

Amide bonds are notably stable due to resonance, but they can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions. rsc.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer steps, the C-N bond is cleaved, yielding a carboxylic acid and a protonated amine. researchgate.net For this compound, this reaction would yield 3-amino-2-nitrodibenzo[b,d]furan and acetic acid.

Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is facilitated by protonation from the solvent (e.g., water), leading to the formation of a carboxylate salt and an amine. youtube.comnih.gov This pathway would result in the sodium salt of acetic acid and 3-amino-2-nitrodibenzo[b,d]furan.

ConditionKey StepsProducts
Acidic 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Cleavage of C-N bond.Carboxylic acid + Protonated amine
Basic 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Cleavage of C-N bond.Carboxylate salt + Amine

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," with a specific focus on its reaction mechanisms, reactivity profiles, N-substitution reactions at the amide nitrogen, and the elucidation of its chemo- and regioselectivity in complex reaction systems.

Despite a thorough search of available scientific literature and chemical databases, no specific studies or detailed research findings concerning the reactivity and reaction mechanisms of this particular compound could be located. The requested data, including detailed research findings and data tables for N-substitution reactions and chemo- and regioselectivity, is not present in the currently accessible body of scientific research.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" as per the requested outline and content inclusions.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Nitrodibenzo B,d Furan 3 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide, both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Analysis: The proton NMR spectrum reveals the number of different types of protons and their connectivity. The aromatic region is expected to be complex due to the dibenzofuran (B1670420) core. The single proton on the nitrated ring is anticipated to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent nitro and acetamido groups. The protons on the unsubstituted benzene (B151609) ring of the dibenzofuran system would present as a distinct set of multiplets. The amide (N-H) proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent, while the acetyl (CH₃) protons give rise to a sharp singlet in the upfield region.

¹³C NMR Analysis: The carbon spectrum shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide (B32628) group is characteristically found in the downfield region (around 168-172 ppm). The aromatic carbons of the dibenzofuran skeleton span a wide range, with carbons attached to the nitro group and the oxygen of the furan (B31954) ring being significantly influenced. The methyl carbon of the acetyl group appears as a distinct signal in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound Data predicted based on typical chemical shifts for analogous functional groups and aromatic systems.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (acetyl)~2.2 - 2.4Singlet (s)N/A
Ar-H (Dibenzofuran)~7.4 - 8.5Multiplet (m)N/A
Ar-H (Singlet)~8.8 - 9.1Singlet (s)N/A
N-H (amide)~9.5 - 10.5Singlet (s, broad)N/A

Mass Spectrometry (e.g., LCMS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. When coupled with liquid chromatography (LC), it also serves as an excellent method for assessing the purity of the sample. nih.gov

For this compound (C₁₄H₁₀N₂O₄), the calculated monoisotopic mass is 270.0641 Da. High-resolution mass spectrometry (HRMS) would be expected to find a molecular ion peak that corresponds precisely to this mass. mdpi.com Common ionization techniques like electrospray ionization (ESI) would likely show protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. mdpi.com Fragmentation in the mass spectrometer could involve the loss of the acetyl group (CH₃CO) or the nitro group (NO₂), providing further confirmation of the structure.

Interactive Data Table: Predicted Mass Spectrometry Data

IonFormulaCalculated m/z
[M+H]⁺[C₁₄H₁₁N₂O₄]⁺271.0713
[M+Na]⁺[C₁₄H₁₀N₂O₄Na]⁺293.0533
[M+K]⁺[C₁₄H₁₀N₂O₄K]⁺309.0272

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The presence of the secondary amide group is confirmed by a sharp N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretch, known as the Amide I band, typically appearing between 1650 and 1700 cm⁻¹. nih.gov The N-H bending vibration, or Amide II band, is expected around 1550 cm⁻¹. nih.gov The nitro group (NO₂) gives rise to two strong and distinct absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the dibenzofuran core would also be visible.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch~3300Medium-Strong
C-H (Aromatic)Stretch>3000Medium-Weak
C=O (Amide I)Stretch~1680Strong
C=C (Aromatic)Stretch~1600, ~1470Medium
N-H (Amide II)Bend~1550Strong
NO₂ (Nitro)Asymmetric Stretch~1540Strong
NO₂ (Nitro)Symmetric Stretch~1350Strong

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

This analysis would confirm the planarity of the dibenzofuran ring system and reveal the conformation of the acetamide substituent relative to the aromatic core. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the nitro or carbonyl oxygen of an adjacent molecule) and π–π stacking, which govern the crystal packing arrangement. nih.gov This technique provides an unambiguous and absolute structural proof. researchgate.net

Complementary Spectroscopic Methods for Detailed Structural Analysis

Other spectroscopic methods can provide additional valuable information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the extended conjugated π-system of the nitrodibenzofuran core, the compound is expected to absorb strongly in the UV-Vis region. The absorption maximum (λ_max) provides information about the electronic transitions within the chromophore. Introduction of the nitro and acetamide groups onto the dibenzofuran scaffold influences the position and intensity of these absorptions. nih.gov

Circular Dichroism (CD) Spectroscopy: While the molecule itself is achiral, CD spectroscopy could be employed to study its interactions with chiral macromolecules, such as proteins or DNA, revealing information about binding modes and induced chirality. mdpi.com

Theoretical and Computational Chemistry Investigations of N 2 Nitrodibenzo B,d Furan 3 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the electronic properties such as the distribution of electron density, molecular electrostatic potential, and atomic charges. Such studies on related acetamide (B32628) derivatives have successfully elucidated their structural and electronic characteristics. nih.govarabjchem.org

A typical output of such a study would include a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterValue
C-N Bond Length (Å)-
C=O Bond Length (Å)-
N-H Bond Length (Å)-
C-N-C Bond Angle (°)-
O=C-N-H Dihedral Angle (°)-

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.com For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The HOMO would indicate the ability to donate an electron, while the LUMO would indicate the ability to accept an electron. libretexts.org A small HOMO-LUMO gap generally implies high chemical reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-

Computational chemistry can be used to model reaction mechanisms, identifying transition states and intermediates to understand the kinetics and thermodynamics of chemical reactions. For the synthesis or degradation of this compound, these studies could elucidate the most favorable reaction pathways and predict reaction rates. This involves calculating the potential energy surface for a given reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation provide a lens to view the dynamic behavior and interactions of molecules.

This compound likely has several possible conformations due to the rotation around single bonds. Conformational analysis would be performed to identify the most stable conformers (those with the lowest energy). scielo.brresearchgate.net This process involves systematically rotating bonds and calculating the energy of each resulting structure to find the global and local energy minima on the potential energy surface.

Computational Structure-Reactivity Relationship (SAR) Studies of this compound

Computational chemistry offers profound insights into the structure-reactivity relationships of this compound. By employing quantum-chemical calculations, it is possible to elucidate the electronic properties and predict the chemical behavior of this complex molecule. These theoretical investigations are crucial for understanding its potential reactivity in various chemical transformations.

Prediction of Regioselectivity in Derivatization

Computational models are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack on the this compound molecule, thereby forecasting the regioselectivity of its derivatization reactions. Methods such as Density Functional Theory (DFT) can be used to calculate molecular orbital energies, electrostatic potential surfaces, and Fukui functions, which collectively indicate the most reactive positions within the molecule.

For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can suggest the preferred sites for electrophilic and nucleophilic attack, respectively. In the case of this compound, the electron-withdrawing nature of the nitro group at the C-2 position and the acetamido group at the C-3 position significantly influences the electron density distribution across the dibenzofuran (B1670420) core.

Illustrative Data on Frontier Molecular Orbital (FMO) Analysis:

Atomic CenterHOMO CoefficientLUMO CoefficientPredicted Site for Electrophilic AttackPredicted Site for Nucleophilic Attack
C1-0.0250.048LowModerate
C40.031-0.052HighLow
C60.0280.011ModerateLow
C7-0.0190.033LowModerate
C80.021-0.029ModerateLow
C9-0.0150.018LowLow

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the application of FMO analysis. Actual values would require specific DFT calculations.

The analysis of frontier molecular orbitals is a key aspect of understanding reaction mechanisms. pku.edu.cn For related heterocyclic systems, it has been shown that the most reactive part of the molecule can be identified through FMO theory, which helps in predicting the pathways of cycloaddition reactions. pku.edu.cn

Impact of Substituents on the Dibenzofuran Core's Reactivity

Computational studies on substituted dibenzofurans have revealed that the position of substituents significantly affects the electronic properties and, consequently, the material's performance in applications like organic light-emitting diodes (OLEDs). nih.gov A systematic comparison of different substitution patterns has shown that modifications at certain positions are more beneficial for achieving desired properties like high triplet energy. nih.gov

The interplay between these two groups in this compound creates a complex reactivity profile. Quantum chemical calculations can quantify the electronic effects of these substituents through parameters such as calculated charge distributions and molecular electrostatic potential maps.

Hypothetical Impact of Substituents on Calculated Properties:

PropertyDibenzofuran (Unsubstituted)N-(2-Nitrodibenzo[b,d] furan-3-yl)acetamide
Dipole Moment (Debye)0.84.5
HOMO Energy (eV)-5.8-6.5
LUMO Energy (eV)-1.2-2.8
HOMO-LUMO Gap (eV)4.63.7

Note: This table contains illustrative data to highlight the expected trends upon substitution and is not based on actual experimental or calculated values for this compound.

Application of Cheminformatics for Compound Design and Analysis

Cheminformatics provides a powerful toolkit for the design and analysis of novel compounds based on the this compound scaffold. By leveraging computational tools and databases, researchers can explore the chemical space around this molecule to identify derivatives with potentially enhanced biological activity or desirable physicochemical properties.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate structural features with biological activity. Although specific QSAR models for this compound are not publicly available, the general methodology involves building statistical models based on a training set of compounds with known activities. These models can then be used to predict the activity of newly designed virtual compounds.

Furthermore, cheminformatics tools can be used for virtual screening of compound libraries to identify molecules that are structurally similar to this compound but with modifications that could lead to improved properties. Molecular docking simulations, a key component of drug design, can predict the binding affinity and mode of interaction of these compounds with biological targets. nih.gov The design of new acetamide drugs with potentially lower toxicity and fewer side effects is a common application in medicinal chemistry. nih.gov

The integration of computational and experimental studies is crucial for the successful design of novel therapeutic agents. nih.gov For instance, in the development of other acetamide-containing compounds, DFT calculations have been used to determine HOMO and LUMO energies, providing insights into their electronic properties and potential reactivity. nih.gov

Applications of N 2 Nitrodibenzo B,d Furan 3 Yl Acetamide in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide serves as a valuable precursor in the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as diazotization followed by substitution, or amide bond formation. The acetamido group can be hydrolyzed to provide another amino functionality, offering a differential reactivity pattern.

This dual functionality allows for the sequential or orthogonal introduction of various substituents, making it a versatile starting material for the synthesis of polysubstituted dibenzofuran (B1670420) derivatives. These derivatives are of interest in medicinal chemistry and materials science due to the prevalence of the dibenzofuran scaffold in biologically active natural products and functional organic materials.

For instance, the synthesis of amino-dibenzofuran derivatives often proceeds through the reduction of a nitro precursor. nih.gov The subsequent derivatization of the resulting amino group allows for the construction of a library of compounds with diverse functionalities. nih.gov

Development of Novel Synthetic Reagents or Specialized Building Blocks

The nitrodibenzofuran (NDBF) core of this compound is recognized as a highly efficient photolabile protecting group, often referred to as a "caging" group. This property is crucial in the development of specialized building blocks for controlled chemical reactions.

The NDBF moiety can be attached to a biologically active molecule or a reactive chemical species, rendering it temporarily inert. Upon irradiation with light of a specific wavelength, the NDBF group is cleaved, releasing the active molecule in a spatially and temporally controlled manner. This "uncaging" process is a powerful tool in chemical biology and physiology studies. While specific studies on the acetamide (B32628) derivative are not prevalent, the underlying principle of the NDBF core's photosensitivity is a key area of research. nih.gov

The development of NDBF-protected amino acids, for example, allows for their incorporation into peptides. The subsequent photolytic deprotection can then reveal the native amino acid residue at a desired point in a biological process. nih.govnih.gov This highlights the potential of this compound to be modified into a range of photoactivatable reagents.

Investigation in Organic Materials Science

The dibenzofuran nucleus is a well-established building block for organic electronic materials due to its rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. The introduction of electron-withdrawing (nitro) and electron-donating (acetamido, after potential hydrolysis to amino) groups onto the dibenzofuran scaffold can significantly modulate its electronic properties.

This donor-acceptor character makes this compound and its derivatives interesting candidates for investigation in photoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern can influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical parameters for designing efficient organic electronic devices.

While direct research on the photoelectronic applications of this compound is limited, the broader class of benzofuran (B130515) and dibenzofuran derivatives is actively being explored for these purposes. mdpi.com

Contribution to Methodological Advancements in Green Chemistry

The synthesis of functionalized furan (B31954) and dibenzofuran derivatives from renewable resources is a significant focus of green chemistry. For example, the synthesis of nitrogen-containing furan derivatives from biomass-derived feedstocks presents a sustainable alternative to traditional petrochemical-based routes. rsc.org

In this context, the development of efficient and environmentally benign synthetic methods for this compound and related compounds is an area of active research. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The principles of green chemistry can be applied to both the synthesis of the compound itself and its subsequent use as a precursor or building block in other chemical processes.

Below is a table summarizing the potential applications and the key functional groups involved:

Application AreaKey Functional Group(s)Rationale
Complex Molecule Synthesis Nitro, AcetamidoOrthogonal reactivity for sequential modifications.
Novel Synthetic Reagents Nitrodibenzofuran CorePhotolabile protecting group for "caged" compounds.
Organic Materials Science Dibenzofuran Core, Nitro/Acetamido SubstituentsTunable electronic properties for photoelectronic devices.
Green Chemistry Full MoleculeDevelopment of sustainable synthetic routes.

Future Research Perspectives and Challenges in the Study of N 2 Nitrodibenzo B,d Furan 3 Yl Acetamide

Exploration of Asymmetric Synthetic Routes

The development of synthetic methodologies that control stereochemistry is a cornerstone of modern organic chemistry, particularly for applications in pharmacology and materials science. For N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide and its derivatives, the creation of chiral variants could unlock novel properties.

Future research will likely focus on establishing asymmetric routes to precursors of the dibenzofuran (B1670420) core or to the final molecule itself. A significant challenge lies in the fact that the parent dibenzofuran is achiral. Therefore, chirality would need to be introduced by creating atropisomers (if sterically hindered) or by functionalizing the core to generate stereocenters. Methodologies such as enantioselective C-H activation on a pre-functionalized diaryl ether precursor could be a viable strategy. acs.org Another approach could involve the asymmetric synthesis of one of the fused rings before the final cyclization to form the dibenzofuran structure. rsc.org

Catalytic [3+2] annulation protocols, which have been successfully used for creating complex spiro[benzofuran-pyrrolidine] architectures with high stereocontrol, could serve as an inspiration for developing novel cyclization strategies. rsc.org The challenge will be to adapt such methods to the construction of the dibenzofuran system or its substituted analogues.

Potential Research Direction Key Challenges Anticipated Outcome
Development of catalytic enantioselective C-H activation/C-O cyclization.Identifying a suitable chiral ligand and catalyst system; controlling regioselectivity.Access to enantiomerically enriched dibenzofuran precursors.
Asymmetric synthesis of functionalized precursors for cyclization.Multi-step synthesis may lead to lower overall yields.Controlled introduction of stereocenters prior to dibenzofuran formation.
Exploration of atroposelective synthesis via sterically demanding groups.Designing appropriate steric hindrance to allow for stable, separable atropisomers.Creation of axially chiral this compound derivatives.

Deeper Mechanistic Understanding of Complex Rearrangements and Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The reactivity of this compound is governed by the interplay of the electron-withdrawing nitro group, the acetamide (B32628) functionality, and the aromatic dibenzofuran core.

Future work should aim to elucidate the mechanisms of key transformations. For instance, the photolytic behavior of the nitrodibenzofuran moiety is an area of significant interest. Studies on similar nitrodibenzofuran (NDBF) systems have shown they can act as photocleavable protecting groups, where irradiation leads to efficient deprotection without side reactions like isomerization. acs.orgnih.goviris-biotech.de Investigating the photolytic stability and transformation pathways of this compound could reveal its potential as a "caged" compound.

Furthermore, mechanistic studies on nucleophilic aromatic substitution (SNAr) reactions are warranted. The nitro group strongly activates the ring towards nucleophilic attack, and understanding the regioselectivity and kinetics of such reactions is essential for further functionalization. Computational studies, similar to those performed on other cycloaddition reactions, could provide deep insights into whether these transformations are polar, one-step processes or involve stepwise mechanisms. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in safety, efficiency, scalability, and process control. springerprofessional.dedurham.ac.uk The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field. mdpi.comuc.ptsci-hub.se

A significant future challenge is to translate the batch synthesis of this compound and its precursors into a continuous flow process. Nitration reactions, which are often highly exothermic and can pose safety risks in batch processing, are particularly well-suited for flow chemistry, where superior heat and mass transfer can be achieved. uc.pt The modular nature of flow systems would also allow for multi-step sequences, such as the formation of the diaryl ether precursor followed by an in-line cyclization to the dibenzofuran core, to be performed in a single, continuous operation. durham.ac.uk This approach could significantly reduce reaction times and improve yields and purity.

Flow Chemistry Application Key Challenges Anticipated Benefits
Continuous nitration of the dibenzofuran precursor.Handling of corrosive nitrating agents in flow reactors; optimization of residence time and temperature.Enhanced safety, improved yield, and regioselectivity.
Multi-step synthesis of the target compound.Ensuring compatibility of different reaction steps (solvents, reagents); managing solid precipitation.Increased overall efficiency, reduced manual handling, and potential for automation.
High-throughput library synthesis of derivatives.Integration of automated purification and analysis systems.Rapid exploration of structure-activity relationships.

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental design. mdpi.com For this compound, advanced computational methods can offer predictive insights that accelerate its study.

Density Functional Theory (DFT) can be employed to calculate key properties such as the energies of frontier molecular orbitals (HOMO and LUMO), which are indicative of the molecule's reactivity. researchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of functionalization reactions. mdpi.com For instance, DFT studies could clarify the regioselectivity of further substitution on the aromatic core.

Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to predict the properties of other nitroaromatic compounds, could be developed to forecast the potential biological activity or toxicity of this compound derivatives. researchgate.netacs.orgmdpi.com Such predictive models are invaluable for prioritizing synthetic targets and minimizing experimental effort. Mechanistic studies, combining DFT calculations with microkinetic simulations, can also elucidate complex reaction pathways, as has been demonstrated for the synthesis of other nitro-containing APIs like nitrofurantoin. rsc.org

Computational Method Research Goal Expected Insights
Density Functional Theory (DFT)Predict reactivity, spectroscopic properties, and reaction pathways.Identification of reactive sites; prediction of NMR/IR spectra; calculation of activation energies for key reactions.
Quantitative Structure-Activity Relationship (QSAR)Forecast biological activity or toxicity of derivatives.In silico screening of virtual libraries to identify promising candidates for synthesis.
Molecular Dynamics (MD) SimulationsUnderstand intermolecular interactions and conformational preferences.Insight into crystal packing, solubility, and potential binding modes with biological targets.

Synergistic Research with Emerging Fields in Chemical Science

The structural features of this compound position it as a candidate for exploration in various synergistic fields, most notably medicinal chemistry and materials science. Dibenzofuran derivatives are known to possess a wide range of biological activities, including anticancer and antibacterial properties. biointerfaceresearch.comthesciencein.orgiscience.in

Future research should involve screening this compound and a library of its derivatives for various biological activities. The combination of the dibenzofuran scaffold, which is a known pharmacophore, with the nitro and acetamide groups could lead to compounds with novel modes of action. thesciencein.org

In materials science, the rigid, planar structure of the dibenzofuran core is a desirable feature for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The nitro and acetamide groups provide handles for tuning the electronic properties and intermolecular interactions of the molecule. Future work could involve the synthesis of polymers or oligomers containing the this compound unit to investigate their photophysical and electronic properties. The known photochemical reactivity of nitrodibenzofurans also suggests potential applications in developing light-sensitive materials or polymers. acs.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitration of dibenzofuran derivatives followed by acetylation. Key steps include:
  • Nitration : Introduce the nitro group at position 2 using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Acetylation : React the nitrodibenzofuran intermediate with acetyl chloride in anhydrous dichloromethane (DCM) using DMAP as a catalyst. Optimize solvent polarity (e.g., DMF for solubility) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Purification : Use column chromatography (silica gel, hexane/acetone gradient) or recrystallization (ethanol/water) for >95% purity .
    Critical Parameters : Temperature control during nitration and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield (reported 60–75% for analogous compounds) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.5–8.5 ppm for nitroaromatic signals) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the nitro and acetamide groups .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation under stress conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How does the nitro group at position 2 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density. The nitro group withdraws electrons, destabilizing the dibenzofuran ring and increasing susceptibility to nucleophilic attack at position 3 .
  • Reactivity Profiling : Compare reduction pathways (e.g., Zn/HCl vs. catalytic hydrogenation) to convert nitro to amine, altering bioactivity. Monitor intermediates via TLC or in-situ IR .
    Data Insight : Nitro-substituted analogs show 20–30% higher electrophilicity indices than non-nitrated counterparts, correlating with enhanced binding to thiol-containing enzymes .

Q. What in vitro assays are suitable for evaluating its biological activity, and how can mechanistic pathways be elucidated?

  • Methodological Answer :
  • Antimicrobial Assays : Determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). Nitro groups often enhance activity via redox cycling, generating reactive oxygen species .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For apoptosis studies, use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) .
    Mechanistic Insight : Structural analogs with nitro groups exhibit IC₅₀ values of 5–20 µM in kinase inhibition assays, suggesting ATP-binding pocket interactions .

Q. How can researchers resolve contradictions in experimental data, such as variable reaction yields or inconsistent bioactivity?

  • Methodological Answer :
  • Yield Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, a central composite design revealed that THF improves coupling efficiency by 15% compared to DMF in analogous Suzuki reactions .
  • Bioactivity Discrepancies : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions. Check for nitro group reduction in cell culture media (LC-MS monitoring) .
    Case Study : Inconsistent MIC values for a nitro-acetamide analog were traced to light-induced degradation; shielding reactions from light stabilized bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.